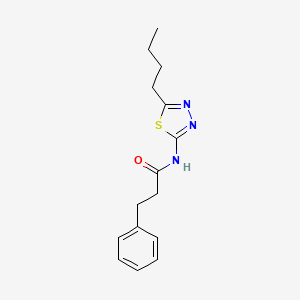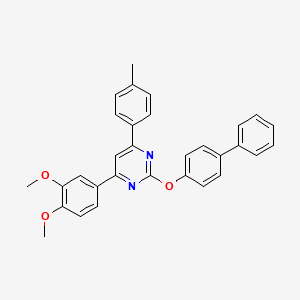![molecular formula C15H23NO4 B4923344 diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate, also known as PBME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBME is a pyrrolidine derivative that belongs to the class of malonates. It has a unique chemical structure that makes it an interesting compound for studying its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate in lab experiments is its relatively simple synthesis method. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is also a stable compound and can be stored for extended periods without degradation. However, one of the limitations of using diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. One area of research is in the development of new treatments for neurodegenerative disorders such as Alzheimer's disease. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has shown promise in animal models, and further research could lead to the development of new therapies for these conditions. Another area of research is in the development of new drugs that target the neurotransmitter systems modulated by diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. Overall, diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is a promising compound that has the potential to contribute to the development of new treatments for a variety of conditions.
Synthesemethoden
The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate involves the reaction of diethyl malonate with 1-bromo-1-phenyl-2-butyne in the presence of a base such as potassium carbonate. The resulting product is then treated with pyrrolidine to obtain diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate. The synthesis of diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate is relatively simple and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience. diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate has been shown to have neuroprotective effects and can improve cognitive function in animal models. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
diethyl 2-(4-pyrrolidin-1-ylbut-2-ynyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-3-19-14(17)13(15(18)20-4-2)9-5-6-10-16-11-7-8-12-16/h13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDBPUQIIVNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#CCN1CCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [4-(pyrrolidin-1-yl)but-2-yn-1-yl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

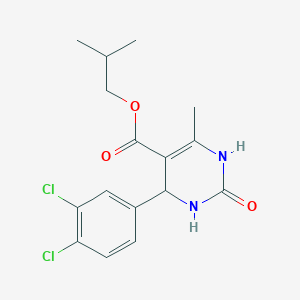
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)
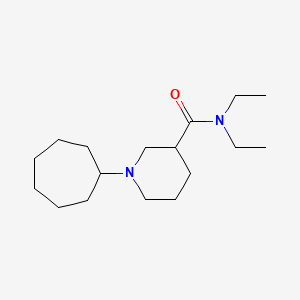

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

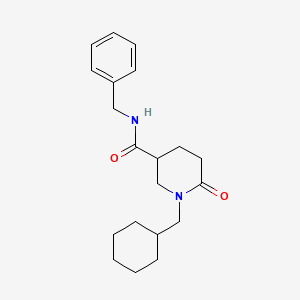
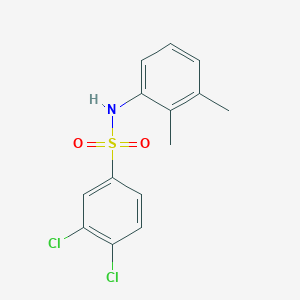
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
